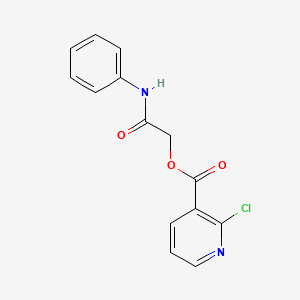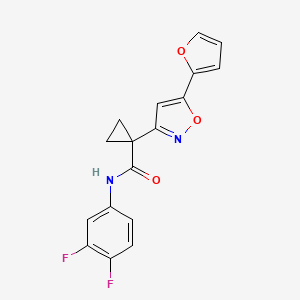![molecular formula C12H10N4S B2669575 3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole CAS No. 912905-47-6](/img/structure/B2669575.png)
3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Methyl-2,3-dihydrothiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole” is a complex heterocyclic compound. It contains several ring structures including a thiazole, triazine, and indole ring. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and high-resolution mass spectrometry . These techniques can provide detailed information about the compound’s structure, including the positions of atoms, the types of bonds, and the overall 3D shape of the molecule.Applications De Recherche Scientifique
Antitumor Activities
1,2,3-Triazines and their derivatives, including those structurally related to 3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole, have been extensively studied for their antitumor properties. These compounds exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. Their antitumor activity, combined with a relatively simple synthesis process, makes them promising scaffolds for the development of new anticancer drugs (Cascioferro et al., 2017).
Broad Biological Activities
The chemistry and biology of indoles and indazoles, which share a structural resemblance with this compound, highlight the versatility of these compounds in medicinal applications. Derivatives of indoles and indazoles exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic drug properties (Ali et al., 2013).
Triazine Derivatives and Pharmacological Potential
Triazines, including structures related to this compound, have been identified as an interesting class of heterocyclic compounds in medicinal chemistry. Numerous synthetic derivatives of triazine have demonstrated a wide spectrum of biological activities in various models, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, anticonvulsant, and insecticidal agents. This highlights the potential of the triazine nucleus as a core moiety for the development of future drugs (Verma et al., 2019).
Synthetic Approaches and Bioactive Properties
Chiral 1,4-oxazino[4,3-a]indoles, similar in structural complexity to this compound, have been the focus of increasing interest due to their potential bioactive properties, such as antidepressant, anti-inflammatory, or antitumor activities. The development of new syntheses for oxazinoindoles and the exploration of their enantioselective syntheses, alongside evaluations of bioactive properties, underscore the ongoing interest in these complex molecules (Dupeux & Michelet, 2022).
Propriétés
IUPAC Name |
14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-7-6-17-12-14-11-10(15-16(7)12)8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJREHOPPSDOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=NC3=NC4=CC=CC=C4C3=NN12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride](/img/structure/B2669494.png)
![Tert-butyl 4-{[ethyl(methyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2669495.png)
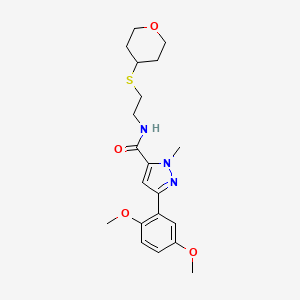
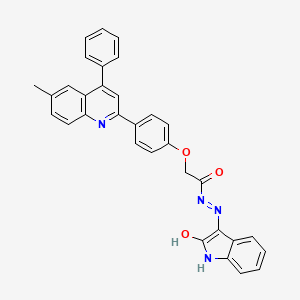

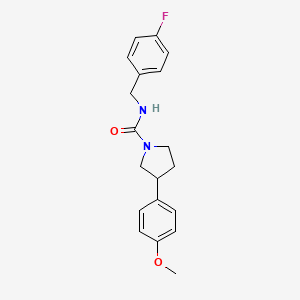
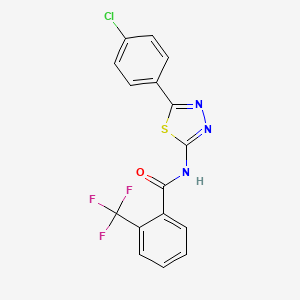

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)
![N-(2-fluorophenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2669510.png)

